molecular formula C21H22N4O4S3 B11972312 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11972312
M. Wt: 490.6 g/mol
InChI Key: KIFUPMDBFDISIV-SSDVNMTOSA-N
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Description

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole compounds are known for their diverse biological activities, including antimicrobial, antituberculosis, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Possible applications in agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzylthio moiety are crucial for its biological activity, allowing it to bind to and inhibit the function of target proteins. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylthio)-1,3,4-thiadiazole-2-amine
  • 5-amino-1,3,4-thiadiazole-2-thiol

Uniqueness

Compared to similar compounds, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its additional functional groups, which enhance its biological activity and potential applications. The presence of the trimethoxyphenyl moiety further contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22N4O4S3/c1-27-15-9-17(28-2)16(18(10-15)29-3)11-22-23-19(26)13-31-21-25-24-20(32-21)30-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-11+

InChI Key

KIFUPMDBFDISIV-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Origin of Product

United States

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